molecular formula C12H18N2S B13288717 N-[1-(Pyridin-2-yl)ethyl]thian-3-amine

N-[1-(Pyridin-2-yl)ethyl]thian-3-amine

Cat. No.: B13288717
M. Wt: 222.35 g/mol
InChI Key: QYXBASMCATYPGK-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-2-yl)ethyl]thian-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a thian-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Pyridin-2-yl)ethyl]thian-3-amine typically involves the reaction of 2-aminopyridine with an appropriate thian-3-amine precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Pyridin-2-yl)ethyl]thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

N-[1-(Pyridin-2-yl)ethyl]thian-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can serve as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[1-(Pyridin-2-yl)ethyl]thian-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality, making them structurally similar.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are synthesized from similar starting materials.

Uniqueness

N-[1-(Pyridin-2-yl)ethyl]thian-3-amine is unique due to the presence of the thian-3-amine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine-based compounds and can lead to unique interactions with molecular targets.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)thian-3-amine

InChI

InChI=1S/C12H18N2S/c1-10(12-6-2-3-7-13-12)14-11-5-4-8-15-9-11/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3

InChI Key

QYXBASMCATYPGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCCSC2

Origin of Product

United States

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